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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data

analysis of Bipinnatin J, a furanocembranoid diterpene isolated from the gorgonian octocoral

Pseudopterogorgia bipinnata. This document details the nuclear magnetic resonance (NMR)

and mass spectrometry (MS) data crucial for its structural elucidation, outlines the experimental

protocols for these analyses, and presents a logical workflow for its characterization.

Core Spectroscopic Data
The structural determination of Bipinnatin J relies on a combination of one- and two-

dimensional NMR spectroscopy and high-resolution mass spectrometry (HRMS). The data

presented herein is a compilation from published literature on the characterization of both

natural and synthetic Bipinnatin J.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides the foundational data for elucidating the carbon-hydrogen

framework of Bipinnatin J. The ¹H NMR spectrum reveals the chemical environment and

connectivity of protons, while the ¹³C NMR spectrum provides information about the carbon

skeleton.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Bipinnatin J (CDCl₃)
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Position ¹³C Chemical Shift (δc)
¹H Chemical Shift (δH,
multiplicity, J in Hz)

1 40.2 2.45 (m), 1.75 (m)

2 24.9 2.20 (m), 2.10 (m)

3 135.2 5.10 (t, 7.0)

4 124.5 -

5 38.7 2.30 (m)

6 25.9 1.80 (m), 1.60 (m)

7 124.8 5.30 (d, 9.0)

8 141.2 -

9 111.3 6.25 (s)

10 142.8 -

11 138.7 7.20 (s)

12 70.1 4.70 (d, 9.0)

13 48.5 2.60 (m)

14 150.1 -

15 112.1 4.95 (s), 4.85 (s)

16 22.1 1.85 (s)

17 16.5 1.65 (s)

18 19.4 1.70 (s)

19 15.9 1.60 (s)

20 17.1 1.25 (s)

Data compiled from published literature. Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS).
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Mass Spectrometry (MS) Data
High-resolution mass spectrometry is essential for determining the elemental composition of a

molecule. For Bipinnatin J, HRMS provides the exact mass, which in conjunction with NMR

data, confirms the molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for Bipinnatin J

Parameter Value

Molecular Formula C₂₀H₂₄O₄

Exact Mass 328.1675

Ionization Mode Electrospray Ionization (ESI)

Observed Ion [M+Na]⁺, [M+H]⁺

While detailed experimental fragmentation data for Bipinnatin J is not readily available in the

public domain, analysis of its structure suggests predictable fragmentation patterns under

tandem mass spectrometry (MS/MS) conditions. Key bond cleavages would likely occur at the

ester linkage, leading to the loss of the butenolide moiety, and fragmentations of the cembrane

ring.

Experimental Protocols
The following sections detail the generalized methodologies for the spectroscopic analysis of

Bipinnatin J, reflecting standard practices for the characterization of marine natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 1-5 mg of purified Bipinnatin J is dissolved in 0.5 mL of

deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. The solution

is then transferred to a 5 mm NMR tube.

Data Acquisition: NMR spectra are typically acquired on a high-field spectrometer (e.g., 400-

600 MHz) equipped with a cryoprobe for enhanced sensitivity.
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¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to determine

chemical shifts, coupling constants, and proton integrations.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained to identify the chemical shifts

of all carbon atoms.

2D NMR: A suite of two-dimensional NMR experiments is performed to establish the

complete structure:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and

establish proton connectivity within individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is critical for connecting the individual

spin systems and piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity

of protons, providing crucial information for assigning the relative stereochemistry of the

molecule.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of purified Bipinnatin J is prepared in a suitable

solvent such as methanol or acetonitrile (approximately 1 µg/mL).

Data Acquisition: High-resolution mass spectra are typically acquired on a time-of-flight

(TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.

Full Scan MS: The instrument is operated in full scan mode to determine the accurate

mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This data is used to calculate the

elemental composition.

Tandem MS (MS/MS): To obtain structural information, the molecular ion is mass-selected

and subjected to collision-induced dissociation (CID). The resulting fragment ions are
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mass analyzed, providing insights into the molecule's substructures.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic data analysis of

Bipinnatin J, from sample isolation to final structure elucidation.
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To cite this document: BenchChem. [Spectroscopic Data Analysis of Bipinnatin J: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14683477#spectroscopic-data-analysis-of-bipinnatin-
j-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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